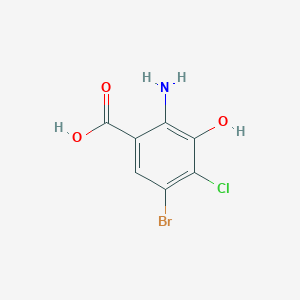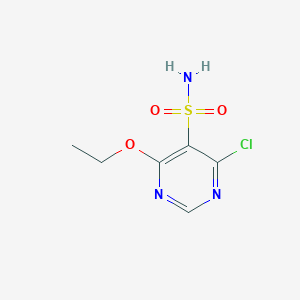![molecular formula C30H18N6O6 B12550119 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine CAS No. 827032-38-2](/img/structure/B12550119.png)
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three ethynyl groups, each linked to a 4-nitrophenyl group, and three amine groups at the 1, 3, and 5 positions. The presence of nitro groups and ethynyl linkages imparts distinct chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Ethynylbenzene Derivatives: Starting with 4-nitrobenzaldehyde, it undergoes a reaction with sodium acetylide to form 4-nitrophenylethynylbenzene.
Coupling Reaction: The ethynylbenzene derivatives are then coupled with a benzene-1,3,5-triamine core using a palladium-catalyzed Sonogashira coupling reaction. This step requires a palladium catalyst, copper iodide as a co-catalyst, and an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The compound can undergo further coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling: Palladium catalysts, copper iodide, solvents like THF or dimethylformamide (DMF).
Major Products
Reduction: Formation of 2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of extended conjugated systems or polymers.
Applications De Recherche Scientifique
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and ethynyl groups. These interactions can modulate biological pathways or facilitate the formation of complex molecular structures. The ethynyl groups provide sites for further functionalization, allowing the compound to be tailored for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine: Similar structure but with amino groups instead of nitro groups.
2,4,6-Tris[(4-ethynylphenyl)ethynyl]benzene-1,3,5-triamine: Similar structure but with additional ethynyl groups.
Uniqueness
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.
Propriétés
Numéro CAS |
827032-38-2 |
|---|---|
Formule moléculaire |
C30H18N6O6 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H18N6O6/c31-28-25(16-7-19-1-10-22(11-2-19)34(37)38)29(32)27(18-9-21-5-14-24(15-6-21)36(41)42)30(33)26(28)17-8-20-3-12-23(13-4-20)35(39)40/h1-6,10-15H,31-33H2 |
Clé InChI |
JILLIZUDHNXYPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2N)C#CC3=CC=C(C=C3)[N+](=O)[O-])N)C#CC4=CC=C(C=C4)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)

![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)



silyl](/img/structure/B12550126.png)
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
